Cas no 2149206-87-9 (3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine)
3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine
- EN300-1940520
- [3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine
- 2149206-87-9
-
- Inchi: 1S/C14H20BrN/c1-8-5-6-10(9(2)13(8)15)12-11(7-16)14(12,3)4/h5-6,11-12H,7,16H2,1-4H3
- InChI Key: NZJXBPRUDWLFON-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1C)C1C(CN)C1(C)C
Computed Properties
- Exact Mass: 281.07791g/mol
- Monoisotopic Mass: 281.07791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26Ų
3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940520-1g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-5g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-10g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-0.05g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-0.1g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-0.25g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-0.5g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-1.0g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 1g |
$1944.0 | 2023-06-02 | ||
| Enamine | EN300-1940520-2.5g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1940520-5.0g |
[3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2149206-87-9 | 5g |
$5635.0 | 2023-06-02 |
3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine
Introduction to 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2149206-87-9)
3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine, identified by its CAS number 2149206-87-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a complex aromatic system and a unique cyclopropyl substituent, which contributes to its distinct chemical properties and potential biological activities.
The molecular structure of 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine consists of a brominated aromatic ring fused with a dimethyl-substituted phenyl group, attached to a cyclopropylmethylamine moiety. The presence of the bromine atom and the rigid cyclopropyl ring introduces specific steric and electronic characteristics that make this compound a valuable scaffold for drug discovery and development.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The aromatic system in 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine provides a rich platform for interactions with biological targets, while the cyclopropyl group can enhance metabolic stability and binding affinity. These features have led to its investigation in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of novel derivatives with tailored biological activities. This flexibility makes 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine a versatile building block for medicinal chemists.
Recent studies have highlighted the importance of cyclopropyl-containing molecules in drug design. The cyclopropyl ring is known to confer unique conformational constraints that can improve binding interactions with protein targets. For instance, research has demonstrated that cyclopropylamino groups can enhance the potency and selectivity of small-molecule inhibitors. The incorporation of this motif in 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine suggests its potential utility in developing next-generation therapeutics.
The dimethylphenyl group in the structure also contributes to the compound's pharmacological profile. Dimethylation at specific positions can modulate electronic properties and influence receptor binding. This has been observed in various drug classes where dimethylation enhances bioavailability and reduces off-target effects. The presence of both dimethyl groups in the aromatic ring of 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine may contribute to its unique pharmacokinetic properties.
In the context of current pharmaceutical research, there is a concerted effort to identify novel compounds that exhibit high efficacy and low toxicity. The structural features of 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine, including its aromatic system and cyclopropyl moiety, align well with these goals. Preclinical studies have begun to explore its potential in models of inflammation and cancer, where initial results suggest promising activity.
The synthesis of 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies are required to construct the molecule efficiently while maintaining high purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to achieve this goal. These synthetic strategies not only facilitate the preparation of this compound but also provide insights into more complex molecular architectures.
The biological evaluation of 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine has revealed several intriguing findings. In vitro assays have shown that it interacts with multiple targets relevant to human disease pathways. For example, it has demonstrated inhibitory activity against certain kinases involved in cancer progression. Additionally, preliminary data suggest that it may modulate inflammatory pathways by interacting with transcription factors and cytokine receptors.
The potential therapeutic applications of this compound are broad and exciting. Researchers are particularly interested in its role in developing treatments for neurodegenerative disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Furthermore, its structural similarity to known pharmacophores suggests that it may serve as a lead compound for further optimization into more effective therapeutics.
The safety profile of 3-(3-bromo-2,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanamine is currently under investigation through toxicological studies. These assessments are crucial for understanding its potential side effects and determining appropriate dosing regimens if it progresses into clinical development. Preliminary toxicology data have shown no significant adverse effects at tested concentrations but further studies are needed to confirm these findings.
In conclusion, 3-(3-bromo-2,4-dimethylphenyl)-2,2dimethy lcyc lopro pylme than amine (CAS No .2149206 -87 -9) strong > represents an exciting opportunity for pharmaceutical innovation . Its unique structural features , combined with promising preclinical data , make it a compelling candidate for further exploration . As research continues , this compound holds great promise for contributing to advancements in medicine and improving patient outcomes . p >
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